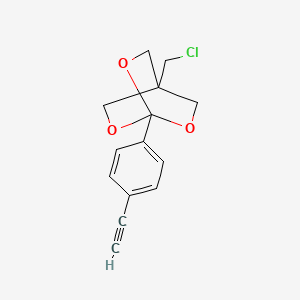
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(chloromethyl)-1-(4-ethynylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trioxabicyclo(222)octane, 4-(chloromethyl)-1-(4-ethynylphenyl)- is a complex organic compound that features a trioxabicyclo structure with chloromethyl and ethynylphenyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(chloromethyl)-1-(4-ethynylphenyl)- typically involves multiple steps, starting from simpler precursors. The trioxabicyclo structure can be formed through a series of cyclization reactions, while the chloromethyl and ethynylphenyl groups are introduced through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2,6,7-Trioxabicyclo(2.2.2)octane, 4-(chloromethyl)-1-(4-ethynylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: Both the chloromethyl and ethynylphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield carboxylic acids, while reduction of the chloromethyl group may produce hydrocarbons.
Aplicaciones Científicas De Investigación
2,6,7-Trioxabicyclo(22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Exploration as a pharmaceutical intermediate or active compound.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 4-(chloromethyl)-1-(4-ethynylphenyl)- involves its interaction with specific molecular targets. The chloromethyl and ethynylphenyl groups may interact with enzymes or receptors, leading to various biological effects. The trioxabicyclo structure may also play a role in stabilizing the compound and facilitating its interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6,7-Trioxabicyclo(2.2.2)octane derivatives with different substituents.
- Compounds with similar trioxabicyclo structures but different functional groups.
Uniqueness
The combination of the trioxabicyclo structure with chloromethyl and ethynylphenyl groups makes this compound unique
Propiedades
Número CAS |
134133-91-8 |
|---|---|
Fórmula molecular |
C14H13ClO3 |
Peso molecular |
264.70 g/mol |
Nombre IUPAC |
4-(chloromethyl)-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H13ClO3/c1-2-11-3-5-12(6-4-11)14-16-8-13(7-15,9-17-14)10-18-14/h1,3-6H,7-10H2 |
Clave InChI |
OCKGVXFYNGTRFP-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


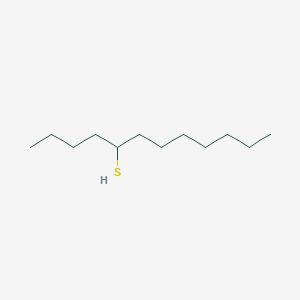
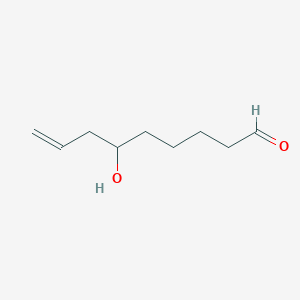
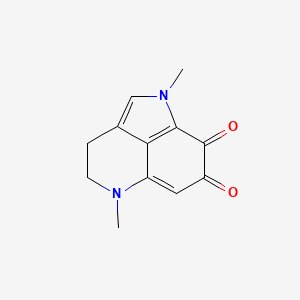
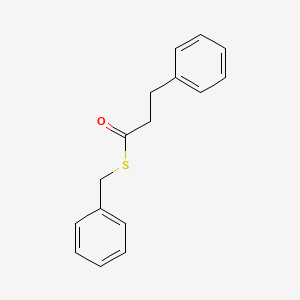
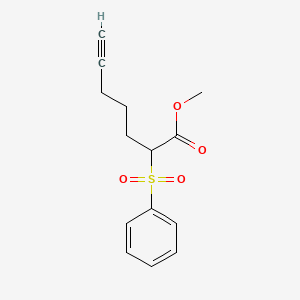
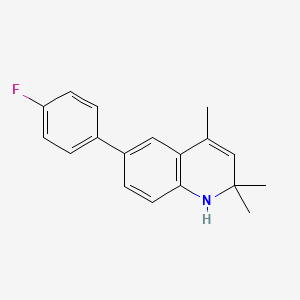
![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14268803.png)
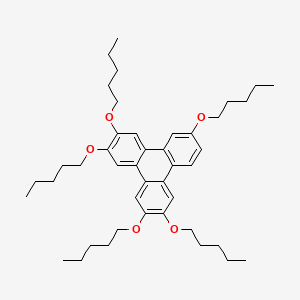
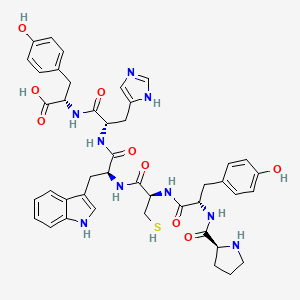

![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)
![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)
